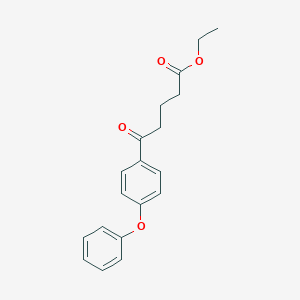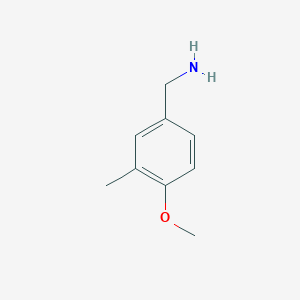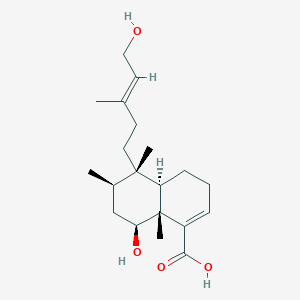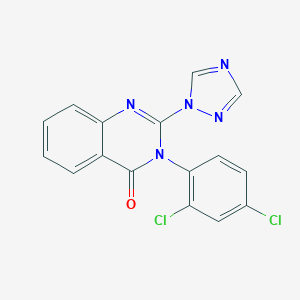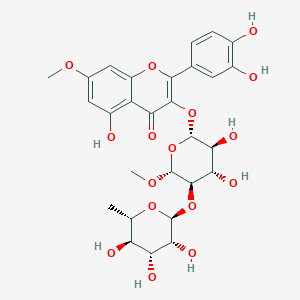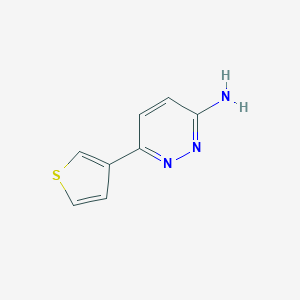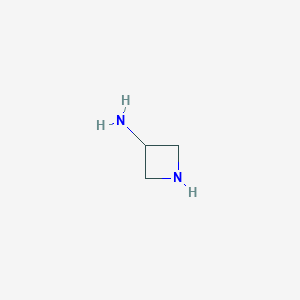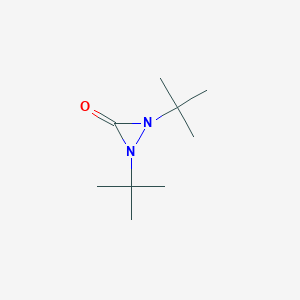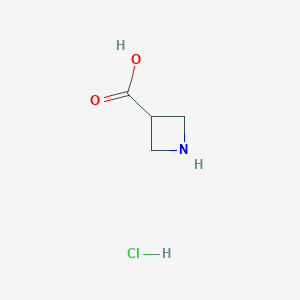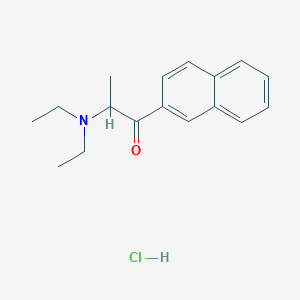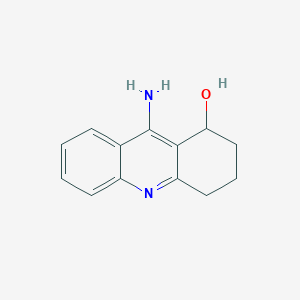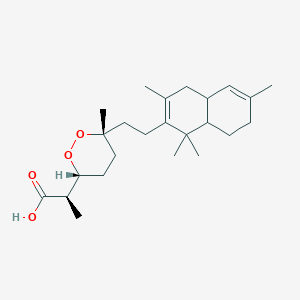
4-Pyrimidinol, 5-ethyl-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidinol, 5-ethyl-6-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a heterocyclic compound that contains a pyrimidine ring with an ethyl and methyl group attached to it. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 4-Pyrimidinol, 5-ethyl-6-methyl- is not fully understood. However, it has been shown to interact with various enzymes and receptors in the body, leading to its biological activities. For example, it has been shown to inhibit the growth of certain bacteria by interfering with their cell wall synthesis.
Efectos Bioquímicos Y Fisiológicos
4-Pyrimidinol, 5-ethyl-6-methyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and reduce inflammation in animal models. It has also been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Pyrimidinol, 5-ethyl-6-methyl- in lab experiments is its ease of synthesis and availability. It can be synthesized using simple methods and is readily available from commercial sources. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-Pyrimidinol, 5-ethyl-6-methyl-. One area of research could be to further investigate its potential as a building block in the synthesis of pharmaceuticals and agrochemicals. Another area of research could be to investigate its potential as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, future research could focus on developing more efficient synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 4-Pyrimidinol, 5-ethyl-6-methyl- can be achieved using several methods. One of the most commonly used methods is the reaction of ethyl acetoacetate and guanidine hydrochloride in the presence of a base such as sodium ethoxide. Another method involves the reaction of ethyl acetoacetate with urea in the presence of a base such as potassium hydroxide. Both methods result in the formation of 4-Pyrimidinol, 5-ethyl-6-methyl- with good yields.
Aplicaciones Científicas De Investigación
4-Pyrimidinol, 5-ethyl-6-methyl- has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
103980-63-8 |
|---|---|
Nombre del producto |
4-Pyrimidinol, 5-ethyl-6-methyl- |
Fórmula molecular |
C7H10N2O |
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
5-ethyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O/c1-3-6-5(2)8-4-9-7(6)10/h4H,3H2,1-2H3,(H,8,9,10) |
Clave InChI |
YFQYHKFLGGGCFR-UHFFFAOYSA-N |
SMILES isomérico |
CCC1=C(NC=NC1=O)C |
SMILES |
CCC1=C(N=CNC1=O)C |
SMILES canónico |
CCC1=C(NC=NC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




